cvxIAA

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

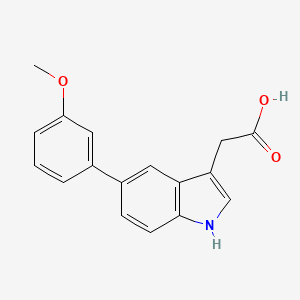

2-[5-(3-methoxyphenyl)-1H-indol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-21-14-4-2-3-11(7-14)12-5-6-16-15(8-12)13(10-18-16)9-17(19)20/h2-8,10,18H,9H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAIVXZPAOBKHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC3=C(C=C2)NC=C3CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2127037-35-6 | |

| Record name | cvxIAA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the cvxIAA-ccvTIR1 Orthogonal Auxin System

For Researchers, Scientists, and Drug Development Professionals

Abstract

The study of auxin signaling, a critical component of plant development, has been historically challenging due to the pleiotropic effects of endogenous auxins. The development of the cvxIAA-ccvTIR1 system, an engineered, orthogonal auxin-receptor pair, represents a significant leap forward in overcoming these challenges. This system, based on a "bump-and-hole" design strategy, allows for the precise and specific activation of auxin signaling pathways without interfering with the native auxin machinery. This technical guide provides a comprehensive overview of the this compound-ccvTIR1 system, including its core components, mechanism of action, key experimental validation, and detailed protocols for its application.

Introduction to the this compound-ccvTIR1 System

The this compound-ccvTIR1 system is a powerful chemical genetics tool designed for the specific control of auxin-dependent processes.[1][2][3][4][5][6] It consists of two engineered components:

-

This compound (convex Indole-3-acetic acid): A synthetic auxin, 5-(3-methoxyphenyl)-IAA, which has a "bump" or a bulky substituent at the 5-position of the indole ring.[2][7][8] This modification prevents it from binding to the endogenous auxin receptor, TRANSPORT INHIBITOR RESPONSE 1 (TIR1).[9]

-

ccvTIR1 (concave TIR1): An engineered version of the TIR1 protein where a key phenylalanine residue at position 79 (F79) in the auxin-binding pocket is replaced with a smaller amino acid, typically glycine (F79G) or alanine (F79A).[7][8] This mutation creates a "hole" in the binding pocket, which accommodates the "bump" of this compound, allowing for specific binding.

This orthogonal system ensures that only the engineered ccvTIR1 receptor is activated by the synthetic this compound, thereby triggering downstream auxin signaling in a controlled manner, independent of endogenous auxin levels.[1][3][4][5][6]

Mechanism of Action

The this compound-ccvTIR1 system operates through the canonical auxin signaling pathway. The core mechanism is as follows:

-

Specific Binding: this compound, when introduced into a system expressing ccvTIR1, binds specifically to the engineered auxin-binding pocket of ccvTIR1.[9] Endogenous auxins cannot bind to ccvTIR1 due to steric hindrance, and this compound cannot bind to the wild-type TIR1.

-

SCF Complex Formation: ccvTIR1 is a component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex (SCFccvTIR1). The binding of this compound to ccvTIR1 stabilizes the interaction between the SCFccvTIR1 complex and Aux/IAA transcriptional repressors.

-

Ubiquitination and Degradation: The SCFccvTIR1 complex polyubiquitinates the bound Aux/IAA repressor proteins. This marks them for degradation by the 26S proteasome.

-

Gene Expression: The degradation of Aux/IAA repressors leads to the de-repression of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.

This sequence of events allows for the precise temporal and spatial control of auxin-regulated gene expression by controlling the application of this compound.

Signaling Pathway Diagram

Caption: The this compound-ccvTIR1 signaling pathway.

Quantitative Data Summary

The efficacy of the this compound-ccvTIR1 system has been quantified through various biochemical assays. The binding affinity, a key parameter, is often reported as the BD50 value, which is the concentration of the ligand required to achieve 50% of the maximum binding.

| Interacting Pair | Ligand | BD50 (μM) | Reference |

| TIR1 - IAA7 DII peptide | IAA | 11.54 ± 1.23 | [1] |

| ccvTIR1 - IAA7 DII peptide | This compound | 3.98 ± 0.60 | [1] |

These data demonstrate that the engineered this compound-ccvTIR1 pair has a comparable, if not slightly higher, binding affinity to the natural IAA-TIR1 pair, validating the "bump-and-hole" design.

Key Experimental Protocols

The characterization and validation of the this compound-ccvTIR1 system rely on several key molecular biology techniques. Detailed protocols for these experiments are provided below.

Yeast Two-Hybrid (Y2H) Assay

The Y2H assay is used to assess the ligand-dependent interaction between ccvTIR1 and Aux/IAA proteins.

Experimental Workflow Diagram

Caption: Workflow for the Yeast Two-Hybrid assay.

Methodology:

-

Vector Construction:

-

Clone the coding sequence of ccvTIR1 into a yeast two-hybrid "bait" vector (e.g., containing the GAL4 DNA-binding domain, BD).

-

Clone the coding sequence of an Aux/IAA protein (or its degron domain) into a "prey" vector (e.g., containing the GAL4 activation domain, AD).

-

-

Yeast Transformation:

-

Co-transform the bait and prey plasmids into a suitable yeast reporter strain (e.g., Y190 or AH109) using the lithium acetate method.

-

-

Selection and Interaction Assay:

-

Plate the transformed yeast cells on synthetic defined (SD) medium lacking the appropriate amino acids (e.g., -Leu, -Trp) to select for cells containing both plasmids.

-

Culture the selected yeast in liquid SD medium to an OD600 of ~0.5.

-

Spot serial dilutions of the yeast culture onto SD plates lacking histidine (-His) and containing various concentrations of this compound (and appropriate controls like IAA and solvent). 3-aminotriazole (3-AT) can be added to suppress leaky HIS3 expression.

-

Incubate the plates at 30°C for 2-5 days.

-

-

Data Analysis:

-

Monitor for yeast growth on the -His plates, which indicates an interaction between the bait and prey proteins.

-

For quantitative analysis, perform a β-galactosidase assay using a colorimetric substrate (e.g., ONPG or X-gal). The intensity of the color is proportional to the strength of the interaction.

-

In Vitro Pull-Down Assay

This assay is used to confirm the direct, this compound-dependent interaction between ccvTIR1 and an Aux/IAA protein in a cell-free system.

Experimental Workflow Diagram

Caption: Workflow for the in vitro pull-down assay.

Methodology:

-

Protein Expression and Purification:

-

Express and purify recombinant ccvTIR1 protein with an affinity tag (e.g., His-tag, FLAG-tag) from E. coli or an insect cell system.

-

Synthesize a biotinylated peptide corresponding to the degron domain (Domain II) of an Aux/IAA protein (e.g., IAA7).

-

-

Binding Reaction:

-

In a microcentrifuge tube, combine the purified ccvTIR1 protein, the biotinylated Aux/IAA peptide, and this compound at various concentrations in a suitable binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.1% Tween-20).

-

Include negative controls with no this compound, with IAA, and with a non-biotinylated peptide.

-

Incubate the reaction mixture at 4°C for 1-2 hours with gentle rotation.

-

-

Capture and Washing:

-

Add streptavidin-coated magnetic beads to the binding reaction and incubate for another hour at 4°C to capture the biotinylated peptide complexes.

-

Wash the beads several times with wash buffer (binding buffer with a higher salt concentration or increased detergent) to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Perform a Western blot using an antibody against the tag on the ccvTIR1 protein (e.g., anti-His, anti-FLAG) to detect the pulled-down protein.

-

Applications and Future Directions

The this compound-ccvTIR1 system has proven to be an invaluable tool for dissecting the complexities of auxin signaling. Its applications include:

-

Functional Genomics: Assigning specific functions to individual members of the large TIR1/AFB and Aux/IAA gene families.

-

Developmental Biology: Investigating the role of auxin in specific developmental processes with high temporal and spatial resolution.

-

Drug Discovery: As a potential platform for screening for novel compounds that modulate auxin signaling.

-

Synthetic Biology: Engineering novel plant traits by controlling auxin responses in specific tissues or at specific times.

Future developments may focus on creating even more sensitive or specific orthogonal pairs, expanding the toolkit to other plant species, and integrating it with other chemical genetics systems for multi-faceted control of plant physiology.

Conclusion

The this compound-ccvTIR1 system is a landmark achievement in chemical genetics, providing an unprecedented level of control over auxin signaling. Its robust and specific nature makes it an essential tool for researchers in plant biology, and its principles of design offer a blueprint for the development of other orthogonal signaling systems. This guide provides the foundational knowledge and protocols necessary for the successful implementation of this powerful technology.

References

- 1. Pull-down assays [sigmaaldrich.com]

- 2. Methods for rapid protein depletion in C. elegans using auxin-inducible degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Second-generation DNA-templated macrocycle libraries for the discovery of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel selection methods for DNA-encoded chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical ligation methods for the tagging of DNA-encoded chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Basic Protocol 3: Testing auxin-mediated degradation of the AID-tagged protein [protocols.io]

- 8. Protocol for auxin-inducible protein degradation in C. elegans using different auxins and TIR1-expressing strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the cvxIAA-Auxin Signaling System: Mechanism and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The phytohormone auxin, primarily indole-3-acetic acid (IAA), is a central regulator of plant growth and development. Its signaling pathway, mediated by the TIR1/AFB family of F-box proteins, offers a paradigm for targeted protein degradation. However, the pleiotropic effects of auxin have historically complicated the dissection of its specific roles. The development of the orthogonal cvxIAA-ccvTIR1 system, an engineered auxin-receptor pair, represents a significant leap forward in overcoming this challenge. This technical guide provides an in-depth exploration of the mechanism of action of convex IAA (this compound) in the context of the engineered concave TIR1 (ccvTIR1) receptor, offering a comprehensive resource for its application in research and development. We detail the molecular design, binding kinetics, and in vivo effects of this system, complemented by structured data presentations, detailed experimental protocols, and visual diagrams of the signaling pathways and experimental workflows.

Introduction: The Challenge of Specificity in Auxin Signaling

The canonical auxin signaling pathway involves the perception of IAA by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, which are components of an SCF (SKP1-CULLIN1-F-BOX) E3 ubiquitin ligase complex.[1] Auxin acts as a "molecular glue," promoting the interaction between TIR1/AFB and Aux/IAA transcriptional repressors.[2][3] This interaction leads to the ubiquitination and subsequent degradation of Aux/IAA proteins by the 26S proteasome, thereby de-repressing AUXIN RESPONSE FACTOR (ARF) transcription factors and initiating auxin-responsive gene expression.[1]

A significant hurdle in studying auxin biology is the hormone's multifaceted role in virtually all aspects of plant life. Systemic application of auxin triggers a broad spectrum of responses, making it difficult to attribute a specific phenotype to a particular spatiotemporal context of auxin action. To address this, a "bump-and-hole" strategy was employed to create an orthogonal auxin-receptor system that operates independently of the endogenous pathway.[4][5] This resulted in the creation of convex IAA (this compound), a synthetic auxin, and a complementary engineered receptor, concave TIR1 (ccvTIR1).[6][7]

The this compound-ccvTIR1 System: A "Bump-and-Hole" Approach

The design of the this compound-ccvTIR1 system is a prime example of chemical genetics and protein engineering. The "bump-and-hole" strategy involves creating a steric "bump" on the ligand (auxin) and a corresponding "hole" in the receptor's binding pocket.[4][5]

-

ccvTIR1 - The "Hole": The crystal structure of the TIR1-IAA-Aux/IAA complex revealed that the phenylalanine residue at position 79 (F79) of TIR1 is crucial for binding the indole ring of IAA.[4][5] In ccvTIR1, this bulky F79 residue is replaced with a smaller glycine residue (F79G mutation), creating a "hole" or a cavity in the auxin-binding pocket.[4] This modification significantly reduces the binding affinity of endogenous IAA to the ccvTIR1 receptor.[4]

-

This compound - The "Bump": To complement the engineered receptor, a "bump" was introduced onto the IAA molecule. This compound, or 5-(3-methoxyphenyl)-indole-3-acetic acid, possesses a bulky methoxyphenyl group at the 5th position of the indole ring.[8] This "bump" sterically hinders the binding of this compound to the wild-type TIR1 receptor, which cannot accommodate the additional bulk.[4][5] However, this bulky group fits snugly into the cavity created by the F79G mutation in ccvTIR1, restoring high-affinity binding.[4][5]

This elegant design ensures that this compound specifically activates the engineered ccvTIR1 receptor, while endogenous IAA does not activate ccvTIR1, and this compound does not activate the endogenous TIR1/AFB receptors. This orthogonality allows for precise control over auxin signaling in cells or organisms expressing ccvTIR1.[6][9]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the this compound-ccvTIR1 system, providing a basis for experimental design and interpretation.

Table 1: Binding Affinity of TIR1/ccvTIR1 with Auxins

| Receptor | Ligand | Co-receptor Fragment | Method | Binding Affinity (BD50/Kd) | Reference |

| TIR1 | IAA | IAA7 DII peptide | In vitro Pull-down | 11.54 ± 1.23 µM (BD50) | [6] |

| ccvTIR1 | This compound | IAA7 DII peptide | In vitro Pull-down | 3.98 ± 0.60 µM (BD50) | [6] |

| TIR1 | IAA | Full-length IAA7 | In vitro [3H]-IAA binding | ~17.81 ± 7.81 nM (Kd) | [2] |

| TIR1 | IAA | Full-length IAA14 | In vitro [3H]-IAA binding | ~10 nM (Kd) | [2] |

| TIR1 | IAA | Full-length IAA17 | In vitro [3H]-IAA binding | ~30 nM (Kd) | [2] |

| TIR1 | IAA | Full-length IAA28 | In vitro [3H]-IAA binding | ~75 nM (Kd) | [2] |

Table 2: Effective Concentrations of this compound in Biological Assays

| Assay | Organism/System | This compound Concentration | Observed Effect | Reference |

| Auxin-induced Gene Expression (qRT-PCR) | Arabidopsis seedlings (35S::ccvTIR1) | 0.1 µM | Induction of auxin-responsive genes | [10] |

| Global Gene Expression (RNA-seq) | Arabidopsis seedlings (35S::ccvTIR1) | 0.1 µM | Global transcriptional changes similar to IAA treatment in wild-type | [10] |

| Lateral Root Development | Arabidopsis seedlings (35S::ccvTIR1) | 1 µM | ~4-fold increase in lateral root density | [11] |

| Root Gravitropism | Arabidopsis seedlings (wild-type) | 0.1 - 0.3 µM | No significant effect on gravitropism | [10] |

| Auxin-inducible Degron (AID) System | Chicken DT40 cells (expressing OsTIR1F74A) | 0.5 - 5.0 µM | Growth inhibition | [12] |

Table 3: this compound-induced Gene Expression Changes (RNA-seq)

| Gene | Log2 Fold Change (this compound in 35S::ccvTIR1 vs. mock) | q-value | GO Category | Reference |

| Various auxin-responsive genes | > 1.0 | < 0.01 | Auxin | [10] |

| Auxin-specific genes (in wild-type) | Not significantly changed | > 0.01 | - | [10] |

| Auxin-specific genes (in 35S::TIR1) | Not significantly changed | > 0.01 | - | [10] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the core concepts and workflows associated with the this compound-ccvTIR1 system.

Caption: Orthogonal this compound-ccvTIR1 signaling pathway.

Caption: The "Bump-and-Hole" design principle of this compound-ccvTIR1.

Caption: Workflow for key in vitro validation experiments.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and utilize the this compound-ccvTIR1 system.

Yeast Two-Hybrid (Y2H) Assay

This assay is used to validate the this compound-dependent interaction between ccvTIR1 and Aux/IAA proteins in vivo.

a. Plasmid Construction:

-

Clone the coding sequence of ccvTIR1 into a GAL4 DNA-binding domain (BD) vector (e.g., pGBKT7).

-

Clone the coding sequence of an Aux/IAA protein (or its domain II) into a GAL4 activation domain (AD) vector (e.g., pGADT7).

b. Yeast Transformation:

-

Co-transform the BD-ccvTIR1 and AD-Aux/IAA plasmids into a suitable yeast strain (e.g., Y2H Gold) using the lithium acetate method.

-

Plate the transformed yeast cells on synthetic defined (SD) medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for cells containing both plasmids.

c. Interaction Assay:

-

Grow the co-transformed yeast colonies in liquid SD/-Trp/-Leu medium.

-

Spot serial dilutions of the yeast culture onto SD medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His) and supplemented with various concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) and a control compound (e.g., IAA).

-

For a quantitative assay, perform a β-galactosidase assay using a substrate like X-α-Gal on the plates or ONPG in a liquid culture.

-

Incubate the plates at 30°C for 2-5 days and monitor for yeast growth and/or the development of blue color, which indicates a positive interaction.

In Vitro Pull-Down Assay

This biochemical assay confirms the direct, this compound-dependent interaction between ccvTIR1 and an Aux/IAA protein.

a. Protein Expression and Purification:

-

Express and purify recombinant ccvTIR1 protein (e.g., with a FLAG or His tag) from E. coli or insect cells.

-

Synthesize a biotinylated peptide corresponding to domain II of an Aux/IAA protein (e.g., IAA7 DII).

b. Pull-Down Procedure:

-

Immobilize the biotinylated Aux/IAA DII peptide on streptavidin-coated magnetic beads by incubating them together in a binding buffer for 1 hour at 4°C.

-

Wash the beads several times with the binding buffer to remove unbound peptide.

-

Incubate the peptide-bound beads with the purified ccvTIR1 protein in the presence of various concentrations of this compound or control compounds for 2-3 hours at 4°C.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

c. Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Perform a Western blot using an antibody against the tag on the ccvTIR1 protein (e.g., anti-FLAG or anti-His) to detect the pulled-down receptor.

Arabidopsis Root Growth and Development Assays

These assays assess the in vivo functionality of the this compound-ccvTIR1 system in a whole-organism context.

a. Plant Material and Growth Conditions:

-

Use Arabidopsis thaliana seedlings, typically wild-type and transgenic lines expressing 35S::ccvTIR1.

-

Sterilize seeds and sow them on half-strength Murashige and Skoog (MS) agar plates.

-

Stratify the seeds at 4°C for 2-3 days and then grow them vertically in a growth chamber under long-day conditions.

b. Lateral Root Density Assay:

-

After 4-5 days of growth, transfer the seedlings to fresh MS plates supplemented with a range of this compound concentrations (e.g., 0.1, 0.3, 1.0 µM) or control treatments.

-

Grow the seedlings for an additional 3-4 days.

-

Count the number of emerged lateral roots along the primary root under a stereomicroscope.

-

Measure the length of the primary root and calculate the lateral root density (number of lateral roots per unit length of the primary root).

c. Root Gravitropism Assay:

-

Grow 5-day-old seedlings on vertical MS plates.

-

Rotate the plates by 90 degrees to induce a gravitropic response.

-

Capture images of the roots at regular time intervals (e.g., every 2 hours) for up to 24 hours.

-

Measure the root tip angle relative to the direction of gravity using image analysis software (e.g., ImageJ).

RNA-Seq Analysis of this compound-induced Gene Expression

This method provides a global view of the transcriptional changes induced by the specific activation of the this compound-ccvTIR1 pathway.

a. Plant Treatment and RNA Extraction:

-

Grow 7-day-old Arabidopsis seedlings (wild-type, 35S::TIR1, and 35S::ccvTIR1) in liquid MS medium.

-

Treat the seedlings with 0.1 µM this compound or a mock solution for a defined period (e.g., 3 hours).

-

Harvest the seedlings, flash-freeze them in liquid nitrogen, and store them at -80°C.

-

Extract total RNA from the seedlings using a suitable kit, ensuring high quality and integrity.

b. Library Preparation and Sequencing:

-

Prepare RNA-seq libraries from the total RNA samples, including poly(A) selection or ribosomal RNA depletion.

-

Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).

c. Bioinformatic Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to the Arabidopsis thaliana reference genome.

-

Quantify gene expression levels (e.g., as transcripts per million, TPM).

-

Identify differentially expressed genes (DEGs) between this compound-treated and mock-treated samples using statistical packages like DESeq2 or edgeR.

-

Perform Gene Ontology (GO) enrichment analysis to identify over-represented biological processes among the DEGs.

Applications in Research and Drug Development

The this compound-ccvTIR1 system is a powerful tool with broad applications:

-

Dissecting Auxin's Roles: By activating auxin signaling in specific cells or tissues at precise times, researchers can unravel the specific functions of auxin in various developmental processes without the confounding effects of systemic application.

-

Auxin-Inducible Degron (AID) Systems: The this compound-ccvTIR1 pair can be incorporated into AID systems for the conditional degradation of target proteins. This "AID 2.0" offers enhanced specificity and reduced off-target effects compared to systems relying on natural auxin.

-

Drug Discovery and Screening: The orthogonal nature of the system makes it an excellent platform for screening compound libraries to identify novel agonists or antagonists of the auxin signaling pathway.

-

Synthetic Biology: The this compound-ccvTIR1 module can be integrated into synthetic genetic circuits to control gene expression in a highly specific and inducible manner.

Conclusion

The this compound-ccvTIR1 system represents a landmark achievement in chemical genetics, providing an unprecedented level of control over the auxin signaling pathway. Its orthogonality, specificity, and robust in vivo activity make it an indispensable tool for researchers in plant biology, cell biology, and synthetic biology. This technical guide provides a comprehensive overview of the system's mechanism, quantitative parameters, and experimental application, serving as a valuable resource for its effective implementation in a wide range of research and development endeavors. By enabling the precise manipulation of a fundamental biological process, the this compound-ccvTIR1 system will continue to facilitate new discoveries and innovations in the life sciences.

References

- 1. RNA Sequencing of Arabidopsis thaliana Seedlings after Non-Thermal Plasma-Seed Treatment Reveals Upregulation in Plant Stress and Defense Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. opendata.uni-halle.de [opendata.uni-halle.de]

- 3. labs.biology.ucsd.edu [labs.biology.ucsd.edu]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of Plant Root Gravitropism | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A protocol for measuring the response of Arabidopsis roots to gravity and treatment for simulated microgravity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the cvxIAA-ccvTIR1 Orthogonal System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cvxIAA-ccvTIR1 orthogonal system, a powerful tool for precise control over auxin signaling pathways. Developed using a "bump-and-hole" strategy, this engineered system allows for the specific activation of auxin responses, independent of endogenous signaling, offering significant potential for research and therapeutic development.

Core Principle: A Lock-and-Key Analogy

The natural auxin, indole-3-acetic acid (IAA), regulates numerous aspects of plant growth by mediating the interaction between the TIR1/AFB family of F-box proteins and Aux/IAA transcriptional repressors.[1][2] This interaction leads to the degradation of Aux/IAA proteins and subsequent activation of auxin-responsive genes.[1]

The this compound-ccvTIR1 system is an engineered, orthogonal version of this natural pathway.[1][2][3][4] It consists of two key components:

-

ccvTIR1 (concave TIR1): A mutant version of the TIR1 receptor protein. A key amino acid in the auxin-binding pocket, phenylalanine at position 79 (F79), is replaced with glycine (G).[1][5][6] This substitution creates a "hole" or a "concave" space in the binding pocket, which prevents the endogenous, "flat" IAA from binding effectively.[1][6]

-

This compound (convex IAA): A synthetic auxin, specifically 5-aryl-IAA, that possesses a "bump" or a "convex" shape due to the addition of an aryl group.[1][6] This modified structure is designed to perfectly fit into the engineered "hole" of the ccvTIR1 receptor.[1][6]

This complementary design ensures that this compound can only activate the engineered ccvTIR1 receptor, and the ccvTIR1 receptor can only be activated by this compound.[1][7] This orthogonality prevents interference with the plant's natural auxin signaling pathways.[1][2][4]

Signaling Pathway and Mechanism of Action

The this compound-ccvTIR1 system hijacks the downstream components of the natural auxin signaling cascade.[1][3] The binding of this compound to ccvTIR1, which is a component of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex, stabilizes the interaction between ccvTIR1 and Aux/IAA repressor proteins.[1] This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.[6] The removal of these repressors liberates Auxin Response Factors (ARFs), which can then bind to auxin-responsive promoters and activate the transcription of target genes.[1]

Quantitative Data Summary

The efficacy and specificity of the this compound-ccvTIR1 system have been demonstrated through various quantitative assays.

| Parameter | System | Value | Description |

| Binding Affinity (BD50) | IAA-TIR1 | 11.54 ± 1.23 µM | Concentration of IAA for 50% pull-down of TIR1 bound to IAA7DII peptide.[1][8] |

| This compound-ccvTIR1 | 3.98 ± 0.60 µM | Concentration of this compound for 50% pull-down of ccvTIR1 bound to IAA7DII peptide.[1][8] | |

| Gene Expression (DR5::GFP) | Wild-type + 1 µM this compound | No significant GFP induction | Demonstrates the orthogonality of this compound.[3] |

| 35S::ccvTIR1 + 1 µM this compound | Strong GFP induction | Shows this compound-dependent activation of auxin response via ccvTIR1.[3] | |

| Physiological Response | 35S::ccvTIR1 + 0.3 µM IAA | 80-90% root growth inhibition | Indicates normal response to natural auxin.[1] |

| 35S::ccvTIR1 + this compound | Dose-dependent root growth inhibition | Demonstrates this compound-induced physiological response.[1] | |

| H+-ATPase Phosphorylation | TIR1pro::ccvTIR1 + this compound | ~1.5-fold increase | Shows activation of downstream signaling events.[1][9] |

Key Experimental Protocols

This assay is used to quantify the binding affinity between the engineered auxin-receptor pair and an Aux/IAA peptide.

Methodology:

-

Protein Expression and Purification: Express and purify recombinant TIR1 and ccvTIR1 proteins (e.g., as FLAG-tagged proteins).

-

Peptide Synthesis: Synthesize biotinylated peptides corresponding to the degron motif of an Aux/IAA protein (e.g., IAA7DII) and a mutant version (mDII) as a negative control.

-

Binding Reaction: Incubate the purified receptor protein with the biotinylated peptide in the presence of varying concentrations of IAA or this compound.

-

Pull-Down: Use streptavidin-coated beads to pull down the biotinylated peptide and any bound proteins.

-

Detection: Elute the bound proteins and detect the amount of receptor protein by immunoblotting using an anti-FLAG antibody.

-

Data Analysis: Quantify the band intensities and plot them against the ligand concentration to determine the BD50 value (the concentration required for 50% of the maximal binding).[1][8]

The Y2H assay is employed to screen for and validate the interaction between the engineered receptor and an Aux/IAA protein in a cellular context, dependent on the presence of the specific ligand.

Methodology:

-

Vector Construction: Clone the TIR1 or ccvTIR1 variants into a LexA DNA-binding domain (DBD) vector. Clone an Aux/IAA protein (e.g., IAA3) into a B42 activation domain (AD) vector.

-

Yeast Transformation: Co-transform yeast cells with the DBD-receptor and AD-Aux/IAA constructs.

-

Selection and Growth: Plate the transformed yeast on selective media lacking specific nutrients to ensure the presence of both plasmids.

-

Interaction Assay: Grow the yeast in the presence of varying concentrations of IAA or this compound.

-

Reporter Gene Activation: If the ligand mediates the interaction between the receptor and the Aux/IAA protein, the DBD and AD will be brought into proximity, activating the transcription of a reporter gene (e.g., lacZ).

-

Quantification: Measure the reporter gene activity (e.g., through a colorimetric assay for β-galactosidase) to quantify the strength of the interaction.[10]

Transgenic Arabidopsis lines are used to demonstrate the functionality and orthogonality of the this compound-ccvTIR1 system in a whole-organism context.

Methodology:

-

Generation of Transgenic Lines: Create transgenic Arabidopsis plants expressing ccvTIR1 under the control of a suitable promoter (e.g., the constitutive 35S promoter or the native TIR1 promoter).[1] These lines should also contain an auxin-responsive reporter, such as DR5::GFP.[1]

-

Treatment: Treat the transgenic seedlings and wild-type controls with various concentrations of this compound or IAA.

-

Phenotypic Analysis: Observe and quantify auxin-related phenotypes, such as root elongation, lateral root formation, and gravitropism.[1]

-

Reporter Gene Expression Analysis: Visualize and quantify the expression of the DR5::GFP reporter using fluorescence microscopy to assess the level of auxin response activation.[1][9]

-

Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of known auxin-induced genes.[1]

Applications and Future Directions

The this compound-ccvTIR1 orthogonal system provides an unprecedented level of control over a specific signaling pathway. This has significant implications for:

-

Basic Research: It allows for the dissection of specific auxin responses in different tissues and at different developmental stages without the confounding effects of endogenous auxin.[1][4] For instance, it has been used to provide conclusive evidence for the role of the TIR1-mediated pathway in auxin-induced seedling acid growth.[1][2][3][4]

-

Drug Development: The "bump-and-hole" strategy is a powerful concept in chemical genetics and can be applied to other receptor-ligand pairs. This approach can be used to develop highly specific small-molecule activators or inhibitors for therapeutic targets.

-

Synthetic Biology: The system can be used as a controllable switch to regulate gene expression in synthetic biological circuits.[1]

Future research may focus on developing even more potent and specific this compound analogs and applying this orthogonal system to other signaling pathways in various organisms. The ability to introduce the F-to-G substitution in other TIR1/AFB paralogs and orthologs opens the door to delineating their specific downstream responses.[1]

References

- 1. Chemical hijacking of auxin signaling with an engineered auxin-TIR1 pair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical hijacking of auxin signaling with an engineered auxin-TIR1 pair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical hijacking of auxin signaling with an engineered auxin-TIR1 pair. | University of Kentucky College of Arts & Sciences [hs.as.uky.edu]

- 5. A Super Strong Engineered Auxin-TIR1 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Unlocking Precision in Auxin Research: A Technical Guide to the cvxIAA-ccvTIR1 Chemical Genetics System

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of auxin, a pivotal phytohormone governing nearly every aspect of plant growth and development, has been historically challenged by the pleiotropic effects of endogenous auxin signaling. The advent of chemical genetics has provided powerful tools to dissect these complex pathways with unprecedented specificity. This technical guide details the application of convex-Indole-3-acetic acid (cvxIAA), a synthetic auxin analog, in conjunction with its cognate engineered receptor, concave-TIR1 (ccvTIR1), as a robust orthogonal system for precise spatial and temporal control of auxin-inducible responses. This "bump-and-hole" strategy allows for the activation of auxin signaling pathways exclusively in cells expressing the modified ccvTIR1 receptor, without perturbing the endogenous auxin perception machinery. This guide provides an in-depth overview of the this compound-ccvTIR1 system, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Introduction to the this compound-ccvTIR1 System: A "Bump-and-Hole" Approach

The complexity of auxin's roles in plant biology stems from its perception by a family of F-box proteins, including TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN F-BOX (AFB) proteins, which act as auxin co-receptors with Aux/IAA transcriptional repressors. To overcome the challenge of dissecting specific auxin responses, a chemical genetics approach known as the "bump-and-hole" strategy was employed to create an orthogonal auxin-receptor pair.

This strategy involves:

-

Engineering the Receptor (The "Hole"): The auxin-binding pocket of the wild-type TIR1 receptor was modified by replacing a bulky phenylalanine residue at position 79 with a smaller glycine residue (F79G). This modification creates a "concave" pocket (ccvTIR1) that can no longer effectively bind endogenous indole-3-acetic acid (IAA) or other natural auxins.

-

Synthesizing a Modified Ligand (The "Bump"): A synthetic auxin analog, this compound (5-(3-methylphenoxyl-IAA)), was designed with a "bump" – an additional chemical moiety. This "bump" sterically hinders this compound from fitting into the binding pocket of the wild-type TIR1/AFB receptors.

The result is a highly specific ligand-receptor pair: this compound can only bind to and activate the engineered ccvTIR1 receptor, thereby initiating downstream auxin signaling cascades in a controlled manner. This orthogonality allows researchers to "hijack" the auxin signaling pathway in specific cells or tissues expressing ccvTIR1, without off-target effects from endogenous auxin.

Mechanism of Action and Signaling Pathway

The this compound-ccvTIR1 system operates through the canonical auxin signaling pathway. Upon binding of this compound to ccvTIR1, the ccvTIR1 protein, as part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, targets Aux/IAA transcriptional repressors for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA proteins releases Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements (AuxREs) in the promoters of target genes, leading to the activation or repression of gene expression.

Dissecting Auxin Pathways: A Technical Guide to the Role of cvxIAA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phytohormone auxin, primarily indole-3-acetic acid (IAA), is a central regulator of nearly every aspect of plant growth and development. Its signaling pathways are complex, involving a large family of partially redundant receptors and downstream components, making it challenging to dissect the specific roles of individual elements. To overcome this, a powerful chemical-genetic tool has been developed: the orthogonal cvxIAA-ccvTIR1 system. This guide provides an in-depth technical overview of this system, its applications in dissecting auxin pathways, and detailed protocols for its use.

The this compound-ccvTIR1 system is based on a "bump-and-hole" strategy, where a synthetic "convex" auxin molecule (this compound) is designed to specifically bind to a complementary engineered "concave" auxin receptor, ccvTIR1.[1] This engineered pair operates independently of the endogenous auxin signaling machinery, allowing for precise control and investigation of specific auxin response pathways.[2][3]

The this compound-ccvTIR1 System: Mechanism and Specificity

The core of the system lies in the modification of both the ligand and the receptor. The natural auxin IAA fits into a pocket on the TIR1 receptor. In the engineered ccvTIR1 receptor, a bulky amino acid in this pocket (phenylalanine 79) is replaced with a smaller one (glycine or alanine), creating a "hole".[4][5] The synthetic this compound molecule, in turn, has a bulky chemical group (the "bump") that fits into this engineered hole.[4] This specific interaction ensures that this compound only activates ccvTIR1 and does not interact with the wild-type TIR1/AFB receptors. Conversely, endogenous IAA does not efficiently bind to the ccvTIR1 receptor. This orthogonality is the key to its utility in research.[2][3]

More sensitive versions of this system have also been developed, such as the "pico-cvxIAA" (5-adamantyl-IAA or 5-Ad-IAA) paired with OsTIR1(F74A), which demonstrates over 1,000-fold stronger binding affinity than the conventional IAA-TIR1 interaction.[6][7] This enhanced system is particularly useful for auxin-inducible degron (AID) applications, enabling protein degradation at much lower and less cytotoxic auxin analog concentrations.[1][7]

Signaling Pathway of the this compound-ccvTIR1 System

Caption: The this compound-ccvTIR1 signaling pathway.

Quantitative Data

The specificity and efficacy of the this compound-ccvTIR1 system have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: In Vitro Binding Affinities

| Interacting Proteins | Ligand | BD50 (μM) | Reference |

| TIR1 + IAA7 DII peptide | IAA | 11.54 ± 1.23 | [5] |

| ccvTIR1 + IAA7 DII peptide | This compound | 3.98 ± 0.60 | [5] |

BD50 is the concentration of the ligand required for 50% of the TIR1/ccvTIR1 to be pulled down by the IAA7 DII peptide.

Table 2: Effective Concentrations for Auxin-Inducible Degron (AID) Systems

| TIR1 Variant | Ligand | Effective Concentration for Protein Degradation | System Sensitivity Improvement | Reference |

| OsTIR1 | IAA | ~500 μM | - | [7] |

| OsTIR1(F74A) | 5-Ad-IAA | ~0.5 μM | >1000-fold | [7] |

| AtTIR1(F79G) | 5-Ph-IAA | Not specified | Improved efficacy | [8] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of the this compound-ccvTIR1 system. Below are protocols for key experiments.

Yeast Two-Hybrid (Y2H) Assay

This protocol is adapted from methodologies used to screen for and validate the interaction between this compound, ccvTIR1, and Aux/IAA proteins.[4][9]

Objective: To test the this compound-dependent interaction between ccvTIR1 and an Aux/IAA protein.

Materials:

-

Yeast strain (e.g., EGY48)

-

Bait vector (e.g., pGILDA) containing ccvTIR1 (TIR1 F79G or F79A)

-

Prey vector (e.g., pB42AD) containing the degron domain (DII) of an Aux/IAA protein (e.g., IAA7)

-

Reporter plasmid (e.g., pSH18-34 with a GAL1-lacZ reporter)

-

Yeast transformation kit

-

Synthetic defined (SD) media with appropriate dropouts

-

This compound, IAA, and other auxin analogs

-

X-gal for colorimetric assay

Procedure:

-

Yeast Transformation: Co-transform the yeast strain with the bait, prey, and reporter plasmids using a standard lithium acetate method.

-

Selection of Transformants: Plate the transformed yeast on SD medium lacking the appropriate nutrients (e.g., -Ura, -His, -Trp) to select for cells containing all three plasmids. Incubate at 30°C for 2-3 days.

-

Liquid Culture Preparation: Inoculate single colonies into liquid SD medium and grow overnight at 30°C with shaking.

-

Induction and Assay:

-

Pellet the overnight cultures and resuspend in induction medium (SD medium containing galactose instead of glucose) supplemented with different concentrations of this compound (e.g., 0.1, 1, 10 μM) or control compounds (e.g., IAA, DMSO).

-

Incubate at 30°C for 4-8 hours.

-

-

β-galactosidase Assay (Qualitative):

-

For a filter lift assay, place a nitrocellulose membrane onto the agar plates with grown colonies.

-

Freeze the membrane in liquid nitrogen and then thaw to permeabilize the cells.

-

Place the membrane on a filter paper soaked in Z-buffer containing X-gal.

-

Incubate at 30°C and observe for the development of blue color, indicating a positive interaction.

-

-

β-galactosidase Assay (Quantitative):

-

Use a quantitative liquid assay with ONPG (o-nitrophenyl-β-D-galactopyranoside) as a substrate to measure the β-galactosidase activity according to standard protocols.

-

Yeast Two-Hybrid Experimental Workflow

Caption: Workflow for a yeast two-hybrid assay with this compound.

Generation of ccvTIR1 Transgenic Arabidopsis

This protocol outlines the generation of stable transgenic Arabidopsis lines expressing the engineered ccvTIR1 receptor, based on standard floral dip methods.[5][10]

Objective: To create Arabidopsis plants that can be used to study this compound-specific auxin responses.

Materials:

-

Agrobacterium tumefaciens (e.g., strain GV3101)

-

Binary vector (e.g., pGREEN) containing the ccvTIR1 coding sequence under a suitable promoter (e.g., the native TIR1 promoter, pTIR1, or a constitutive 35S promoter)

-

Wild-type Arabidopsis thaliana plants (e.g., Col-0)

-

Growth media and conditions for Arabidopsis and Agrobacterium

-

Selection agent (e.g., Basta or Kanamycin)

-

5% sucrose solution with 0.05% Silwet L-77

Procedure:

-

Vector Construction: Clone the ccvTIR1 (TIR1 F79G) coding sequence into the binary vector. The construct should also contain a plant-selectable marker.

-

Agrobacterium Transformation: Transform the binary vector into Agrobacterium tumefaciens by electroporation.

-

Plant Growth: Grow Arabidopsis plants until they are flowering. Clip the primary inflorescence to encourage the growth of multiple secondary inflorescences.

-

Agrobacterium Culture: Grow the transformed Agrobacterium in liquid culture to an OD600 of ~0.8-1.0.

-

Floral Dip:

-

Pellet the Agrobacterium culture and resuspend in the sucrose/Silwet L-77 solution.

-

Invert the flowering Arabidopsis plants and dip the inflorescences into the Agrobacterium suspension for 30-60 seconds.

-

Place the dipped plants in a humid, dark environment for 16-24 hours, then return them to normal growth conditions.

-

-

Seed Collection: Allow the plants to mature and collect the T1 seeds.

-

Selection of Transgenics:

-

Sterilize the T1 seeds and plate them on selection medium containing the appropriate antibiotic or herbicide.

-

Transgenic seedlings will survive and grow, while non-transgenics will not.

-

-

Confirmation and Propagation: Transfer the surviving T1 seedlings to soil and allow them to self-pollinate. Collect T2 seeds. Analyze subsequent generations to identify homozygous lines with stable expression of the ccvTIR1 transgene.

Root Elongation Assay

This assay is used to quantify the effect of this compound on root growth in ccvTIR1-expressing plants.[10]

Objective: To measure the dose-dependent inhibition of primary root elongation by this compound.

Materials:

-

ccvTIR1 and wild-type Arabidopsis seedlings

-

Square petri plates with MS medium

-

This compound stock solution in DMSO

-

Ruler or imaging system for measuring root length

Procedure:

-

Seedling Growth:

-

Sterilize and plate seeds on MS medium.

-

Vernalize at 4°C for 2-3 days.

-

Grow the plates vertically in a growth chamber for 4-5 days.

-

-

Treatment:

-

Prepare MS plates containing a range of this compound concentrations (e.g., 0, 0.01, 0.1, 1, 10 μM) and a DMSO control.

-

Transfer seedlings of similar root length to the treatment plates.

-

-

Measurement:

-

Mark the position of the root tip at the time of transfer.

-

Return the plates to the growth chamber and grow vertically for another 2-3 days.

-

Measure the new root growth from the mark to the new root tip.

-

-

Data Analysis: Calculate the average root growth for each treatment and genotype. Plot the root growth as a percentage of the control (DMSO) treatment against the this compound concentration.

Applications in Dissecting Auxin Pathways

The this compound-ccvTIR1 system has been instrumental in clarifying several aspects of auxin biology:

-

TIR1-Mediated Acid Growth: By using the this compound-ccvTIR1 system, it was conclusively shown that the TIR1-mediated signaling pathway is directly responsible for auxin-induced acid growth in seedlings, a rapid cell elongation response.[5]

-

Transcriptional Reprogramming: RNA-seq experiments on ccvTIR1 plants treated with this compound have revealed the specific set of genes that are downstream of the TIR1 signaling module, without the confounding effects of endogenous auxin fluctuations.[11]

-

Auxin-Inducible Degron (AID) Systems: The development of high-affinity this compound-ccvTIR1 pairs has led to super-sensitive AID systems. These allow for the rapid and efficient degradation of a target protein fused to an Aux/IAA degron, even at very low concentrations of the synthetic auxin, which is particularly beneficial in systems sensitive to higher hormone levels.[7]

Conclusion

The this compound-ccvTIR1 orthogonal system represents a significant advancement in the tools available to study auxin signaling. Its specificity and tunability allow researchers to dissect the roles of specific receptor-corepressor interactions in a wide range of developmental and physiological processes. The continued development of this system, including higher affinity pairs and its application in diverse biological contexts, promises to further unravel the complexities of auxin biology and its potential for applications in agriculture and drug development.

References

- 1. A super-sensitive auxin-inducible degron system with an engineered auxin-TIR1 pair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PXD000177 - Quantitative Phosphoproteomics after auxin-stimulated lateral root induction - OmicsDI [omicsdi.org]

- 3. Quantitative phosphoproteomics after auxin-stimulated lateral root induction identifies an SNX1 protein phosphorylation site required for growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Super Strong Engineered Auxin-TIR1 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. biorxiv.org [biorxiv.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Chemical hijacking of auxin signaling with an engineered auxin-TIR1 pair - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to cvxIAA: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

cvxIAA, or 5-(3-Methoxyphenyl)indole-3-acetic acid, is a synthetic auxin analogue designed to function as a highly specific molecular tool for the investigation of auxin signaling pathways. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and key biological assays are provided, along with a visualization of its signaling pathway. The core of the this compound technology lies in the "bump-and-hole" strategy, where the "bumpy" this compound molecule is engineered to bind specifically to a modified "hollowed-out" auxin receptor, ccvTIR1, thereby creating an orthogonal system that does not interfere with endogenous auxin signaling. This allows for precise control and study of auxin-mediated physiological processes.

Chemical Structure and Physicochemical Properties

This compound is a derivative of the natural auxin, indole-3-acetic acid (IAA), with a methoxyphenyl group introduced at the 5-position of the indole ring. This "bump" is a key feature of its design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5-(3-Methoxyphenyl)indole-3-acetic acid | [1] |

| Synonyms | convex IAA, 5-(3-MeOPh)-IAA | [1] |

| CAS Number | 2127037-35-6 | [1] |

| Molecular Formula | C₁₇H₁₅NO₃ | [1] |

| Molecular Weight | 281.31 g/mol | [1] |

| Appearance | White to light yellow or light orange powder/crystal | [2] |

| Purity | >98.0% (HPLC) | [2] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1] |

| Storage | Store at -20°C for long-term storage. | [1] |

Mechanism of Action: The "Bump-and-Hole" Strategy

The functionality of this compound is intrinsically linked to its engineered receptor, concave TIR1 (ccvTIR1). This system operates on a "bump-and-hole" principle, a common strategy in chemical genetics to create orthogonal ligand-receptor pairs.[3]

-

The "Hole": The wild-type auxin receptor, TIR1, has a phenylalanine residue at position 79 (F79) in its auxin-binding pocket. In the engineered ccvTIR1, this bulky phenylalanine is replaced with a smaller glycine residue, creating a "hole" or a cavity in the binding pocket.[4] This modification prevents the natural auxin, IAA, from binding effectively to ccvTIR1.[5]

-

The "Bump": this compound is designed with a methoxyphenyl group at the 5-position of the indole ring, creating a "bump". This bulky addition prevents this compound from fitting into the binding pocket of the wild-type TIR1 receptor.[5]

-

Specific Interaction: The "bump" on this compound is designed to perfectly fit into the "hole" of the ccvTIR1 receptor. This specific and high-affinity interaction allows this compound to activate the ccvTIR1 receptor and initiate downstream auxin signaling pathways, without cross-reacting with the endogenous auxin signaling machinery.[3][4]

This orthogonal system provides researchers with a powerful tool to dissect auxin-mediated processes with high specificity, as the cellular response is directly attributable to the application of this compound in organisms expressing ccvTIR1.

References

cvxIAA: A Technical Guide to Unraveling Transcription-Independent Auxin Signaling

Abstract: The phytohormone auxin governs a vast array of plant growth and developmental processes through both transcriptional and non-transcriptional signaling pathways. Dissecting these intertwined mechanisms has been a significant challenge in plant biology. This technical guide details the use of cvxIAA, a synthetic, "convex" indole-3-acetic acid, in conjunction with its engineered "concave" receptor, ccvTIR1, to specifically investigate transcription-independent auxin signaling. This orthogonal system, developed using a "bump-and-hole" strategy, allows for the activation of auxin signaling pathways in a controlled manner, without interfering with the endogenous auxin machinery.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the this compound-ccvTIR1 system, including its mechanism, experimental protocols, quantitative data, and applications in elucidating rapid, non-genomic auxin responses.

Introduction: The Two Faces of Auxin Signaling

Auxin's role as a master regulator of plant development is well-established. Its effects are mediated through complex signaling networks that can be broadly categorized into two types: transcription-dependent and transcription-independent pathways.

The Canonical Transcription-Dependent Pathway

The primary, and most extensively studied, auxin signaling pathway operates within the nucleus to regulate gene expression.[3][4][5] This canonical pathway involves three core components:

-

TIR1/AFB Receptors: These F-box proteins are subunits of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[3][6]

-

Aux/IAA Repressors: These proteins bind to and inhibit the activity of Auxin Response Factors (ARFs).[4][7]

-

Auxin Response Factors (ARFs): These are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes.[4][8]

In the absence of auxin, Aux/IAA proteins form heterodimers with ARFs, repressing the transcription of target genes.[9] When auxin levels increase, the hormone acts as a molecular "glue," promoting the interaction between TIR1/AFB and Aux/IAA proteins.[4] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.[9] The degradation of Aux/IAAs liberates ARFs, allowing them to activate or repress the expression of a multitude of genes that drive auxin-mediated developmental processes.[10]

Transcription-Independent (Non-Genomic) Signaling

While the nuclear pathway explains long-term developmental changes, many of auxin's effects occur far too rapidly to be mediated by changes in gene transcription and protein synthesis.[6] These rapid, non-genomic responses include changes in plasma membrane potential, ion fluxes, and the activation of ROP GTPases.[6] A key example is the "acid growth" hypothesis, where auxin is proposed to rapidly induce cell elongation by promoting the pumping of protons into the cell wall, lowering its pH and activating wall-loosening enzymes. The this compound-ccvTIR1 system has provided conclusive evidence for the role of the TIR1-mediated pathway in this rapid response.[1][2]

The this compound-ccvTIR1 Orthogonal System

To isolate and study transcription-independent pathways, it is essential to uncouple them from the dominant transcriptional responses. The this compound-ccvTIR1 system was engineered for this purpose.[1][2]

A "Bump-and-Hole" Strategy

This system is a prime example of chemical genetics, utilizing an engineered ligand-receptor pair that functions orthogonally to the native components.[1]

-

ccvTIR1 (concave TIR1): The endogenous TIR1 receptor was modified by substituting a bulky phenylalanine residue (F79) in its auxin-binding pocket with a smaller glycine. This creates a "hole" or a concave pocket that no longer effectively binds the natural auxin, IAA.[11]

-

This compound (convex IAA): A synthetic auxin analogue was created by adding a bulky aryl group at the 5-position of the indole ring.[11] This "bump" prevents this compound from fitting into the binding pocket of the wild-type TIR1/AFB receptors.

The result is a highly specific pairing: the "bumped" this compound fits perfectly into the "hollowed-out" ccvTIR1 receptor, but not into the wild-type TIR1. Conversely, the natural auxin IAA binds poorly to ccvTIR1.[9] This orthogonality allows researchers to activate the auxin signaling cascade only in organisms engineered to express ccvTIR1, and only upon application of this compound, without triggering the endogenous auxin response pathways.[1][2]

Data Presentation: Quantitative Insights

The specificity of the this compound-ccvTIR1 system has been validated through various quantitative experiments. The following tables summarize key data on its effects on gene expression and physiological responses.

Table 1: Transcriptional Response to this compound Treatment in Arabidopsis thaliana Seedlings

| Genotype | Treatment (3 hours) | Target Gene | Relative Expression Level (Fold Change vs. Mock) |

| Wild-Type (WT) | 0.1 µM this compound | Aux/IAA Genes | No significant change |

| 35S::ccvTIR1 | 0.1 µM this compound | Aux/IAA Genes | Significant upregulation |

| Wild-Type (WT) | 0.1 µM IAA | Aux/IAA Genes | Significant upregulation |

| 35S::ccvTIR1 | 0.1 µM IAA | Aux/IAA Genes | Significant upregulation |

This table is a summary of findings from qRT-PCR analyses which show that this compound induces auxin-responsive gene expression only in seedlings expressing the engineered ccvTIR1 receptor.[12]

Table 2: Physiological Responses to this compound Treatment

| Experiment | Genotype | Treatment | Observation |

| Root Gravitropism | Wild-Type | 0.1 - 0.3 µM this compound | Normal gravitropism (no significant effect on endogenous auxin transport) |

| Root Elongation | 35S::ccvTIR1 | This compound | Inhibition of root elongation |

| Lateral Root Development | 35S::ccvTIR1 | This compound | Induction of lateral root formation |

| Rapid Root Growth Inhibition | ccvAFB1 (afb1-3) | 500 nM this compound (15 min) | Rapid inhibition of root growth |

| ROS Burst | ccvAFB1 | This compound | Induced Reactive Oxygen Species (ROS) burst |

This table compiles observations from various studies demonstrating that this compound elicits canonical auxin physiological responses exclusively in plants expressing the complementary concave receptor.[12][13][14]

Experimental Protocols

The following protocols are foundational for utilizing the this compound-ccvTIR1 system.

Yeast Two-Hybrid (Y2H) Assay for Ligand-Receptor Specificity

This assay is used to confirm the specific, auxin-dependent interaction between TIR1/AFB receptors and Aux/IAA proteins.

-

Vector Construction:

-

Clone the TIR1 (WT or ccvTIR1) coding sequence into a LexA DNA-binding domain (DBD) fusion vector.

-

Clone the degron domain (DII) of an Aux/IAA protein (e.g., IAA3) into a B42 activation domain (AD) fusion vector.

-

-

Yeast Transformation: Co-transform the DBD-TIR1 and AD-IAA3 constructs into a suitable yeast reporter strain (e.g., EGY48 with a LacZ reporter).

-

Interaction Assay:

-

Grow transformed yeast on selection media.

-

Plate the yeast on media containing X-gal as a substrate for β-galactosidase.

-

Add the test compounds (e.g., IAA, this compound) to the media at desired concentrations (e.g., 1 µM).

-

-

Analysis: A blue color indicates a positive interaction (activation of the LacZ reporter). The this compound-ccvTIR1 system is validated if a blue color appears only on plates containing yeast expressing ccvTIR1 and treated with this compound, and not with WT TIR1 and this compound.[11]

Gene Expression Analysis by qRT-PCR

This protocol quantifies the transcriptional response to this compound treatment.

-

Plant Material and Treatment: Grow Arabidopsis seedlings (WT and 35S::ccvTIR1) in liquid culture for 4-5 days. Treat the seedlings with mock solution, IAA (e.g., 0.1 µM), or this compound (e.g., 0.1 µM) for a specified time (e.g., 3 hours).[12]

-

RNA Extraction and cDNA Synthesis: Harvest the seedlings, freeze in liquid nitrogen, and extract total RNA using a standard kit. Synthesize cDNA from the RNA.

-

Quantitative PCR: Perform qPCR using primers specific for known early auxin-responsive genes (e.g., IAA5, IAA19, GH3 family members) and a reference gene (e.g., ACTIN2).

-

Analysis: Calculate the relative expression levels using the ΔΔCt method. A significant increase in transcript levels for auxin-responsive genes in this compound-treated 35S::ccvTIR1 seedlings (but not WT) confirms the system's specificity at the transcriptional level.[12]

Root Elongation and Lateral Root Assay

This assay assesses the physiological impact of activating the engineered pathway.

-

Plate Preparation: Prepare square agar plates with plant growth medium containing mock solution, IAA, or various concentrations of this compound.

-

Seedling Growth: Germinate and grow WT and 35S::ccvTIR1 seedlings vertically on the plates.

-

Measurement:

-

Primary Root Elongation: Mark the position of the root tip at the start of the experiment and measure the growth over several days.

-

Lateral Root Formation: Count the number of emerged lateral roots per unit of primary root length after a set period of growth.

-

-

Analysis: Compare the root growth and lateral root density between genotypes and treatments. Inhibition of primary root growth and an increase in lateral roots in 35S::ccvTIR1 seedlings treated with this compound are expected outcomes.[13]

Visualizing the Pathways and Workflows

Diagrams are essential for understanding the logic of the this compound-ccvTIR1 system and its application.

Caption: The canonical nuclear auxin signaling pathway.

Caption: Specificity of the this compound-ccvTIR1 orthogonal system.

Caption: Workflow for dissecting auxin signaling pathways.

Conclusion and Future Directions

The development of the this compound-ccvTIR1 orthogonal system represents a significant leap forward in our ability to study auxin biology. It provides a powerful and precise tool to activate a specific auxin pathway on demand, enabling the definitive separation of transcription-independent from transcription-dependent events.[1] By using this system, researchers have already confirmed the involvement of the TIR1 signaling pathway in rapid acid growth, a long-standing hypothesis in plant physiology.[2]

Future applications of this technology could involve expressing ccvTIR1 in specific cell types or developmental stages to dissect the tissue-specific roles of rapid auxin signaling. Furthermore, the principles of this "bump-and-hole" strategy can be applied to other hormone signaling pathways, opening new avenues for precise chemical genetic control of diverse biological processes. For drug development professionals, this system offers a model for designing highly specific small-molecule modulators of protein-protein interactions.

References

- 1. Harnessing synthetic chemistry to hijack auxin signaling in plants [morressier.com]

- 2. Chemical hijacking of auxin signaling with an engineered auxin-TIR1 pair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of auxin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. No Time for Transcription—Rapid Auxin Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. onesearch.wesleyan.edu [onesearch.wesleyan.edu]

- 8. Natural Variation of Transcriptional Auxin Response Networks in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Aspects of Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The AFB1 auxin receptor controls the cytoplasmic auxin response pathway in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

The Auxin-Inducible Degron System: A Technical Guide for Rapid and Controlled Protein Depletion

Authored for Researchers, Scientists, and Drug Development Professionals

The ability to rapidly and specifically deplete a protein of interest is a cornerstone of modern biological research and a critical tool in target validation for drug development. The auxin-inducible degron (AID) system has emerged as a powerful and versatile technology for achieving conditional protein degradation in a wide range of non-plant organisms and cell types.[1][2][3] This system, co-opted from the plant kingdom, offers temporal and reversible control over protein levels, allowing for the precise dissection of protein function without the confounding secondary effects often associated with traditional genetic methods like gene knockouts or RNA interference.[4][5]

This in-depth technical guide provides a comprehensive overview of the core principles of the AID system, quantitative data to inform experimental design, detailed protocols for its implementation, and visualizations to clarify the underlying mechanisms and workflows.

Core Mechanism of the Auxin-Inducible Degron System

The AID system is based on the auxin-dependent degradation pathway of Aux/IAA transcriptional repressors in plants.[4][6] In this pathway, the plant hormone auxin acts as a "molecular glue" to facilitate the interaction between the F-box protein Transport Inhibitor Response 1 (TIR1) and an Aux/IAA protein.[7][8] TIR1 is a substrate receptor component of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex.[5][9] When auxin is present, it binds to TIR1, promoting the recruitment of an Aux/IAA protein to the SCF complex.[8] This leads to the polyubiquitination of the Aux/IAA protein and its subsequent degradation by the 26S proteasome.[10][11]

By introducing two key components into non-plant cells—the plant-specific F-box protein TIR1 (commonly from Oryza sativa, OsTIR1) and tagging the protein of interest (POI) with a short degron sequence from an Aux/IAA protein (the "AID tag")—this degradation machinery can be reconstituted to target virtually any cellular protein for rapid depletion upon the addition of auxin (indole-3-acetic acid, IAA, or a synthetic analog).[2][5]

Quantitative Data for Experimental Design

The efficiency and kinetics of protein degradation using the AID system are influenced by several factors, including the specific AID tag and TIR1 variant used, the concentration of auxin, and the cellular context. The following tables summarize key quantitative parameters to guide the design and optimization of AID experiments.

Table 1: Degradation Kinetics of AID-Tagged Proteins

| Organism/Cell Type | Protein of Interest | Degradation Half-Life (t½) | Time to >90% Depletion | Auxin Concentration | Citation(s) |

| S. cerevisiae | Various | < 30-60 min | 60-90 min | 100-500 µM IAA | [2] |

| Human DLD-1 cells | Plk4-AID-YFP | ~9 min | < 80 min | 500 µM IAA | [12] |

| Human DLD-1 cells | CENP-A-AID-YFP | ~18 min | < 80 min | 500 µM IAA | [12] |

| Human DLD-1 cells | TRF2-AID-YFP | ~13 min | < 80 min | 500 µM IAA | [12] |

| Human DLD-1 cells | Cyclin B1-AID-YFP | ~17 min | < 80 min | 500 µM IAA | [12] |

| Human DLD-1 cells | Histone H2B-AID-YFP | ~40-50 min | ~2 hours | 500 µM IAA | [12] |

| Mouse Embryonic Stem Cells | NCAPH-AID | Variable | 2-4 hours | 500 µM IAA | [13] |

| Mouse Oocytes | AIDm-EGFP | ~41-107 min | Variable | 500 µM IAA | [14] |

Table 2: Recommended Auxin Concentrations for Protein Degradation

| Organism/Cell Type | Auxin Type | Recommended Concentration Range | Notes | Citation(s) |

| S. cerevisiae | IAA or NAA | 25-500 µM | Optimal concentration should be determined empirically. NAA can be more stable in light. | [2][15] |

| Human Cell Lines (e.g., DLD-1, HCT116, HeLa) | IAA | 100-500 µM | Higher concentrations can have off-target effects.[16] | [12][16][17] |

| Mouse Embryonic Stem Cells | IAA | 500 µM | [13] | |

| Mouse (in vivo) | 5-Ph-IAA (for AID2) | 1-5 mg/kg | 5-Ph-IAA is a synthetic auxin with higher affinity for mutant TIR1 and is better tolerated in vivo. | [18] |

Table 3: Comparison of Common AID System Variants

| System Variant | Key Features | Advantages | Disadvantages | Citation(s) |

| Standard AID | OsTIR1 + full-length or mini-AID (mAID) tag | Well-established, widely used. | Can exhibit "leaky" degradation in the absence of auxin. Requires high auxin concentrations. | [5][19] |

| AID2 / ssAID (super-sensitive AID) | Mutant OsTIR1 (e.g., F74G or F74A) + synthetic auxin (e.g., 5-Ph-IAA or 5-Ad-IAA) | Higher sensitivity (works at much lower auxin concentrations), reduced leakiness and off-target effects. | Requires a specific mutant TIR1 and synthetic auxin. | [18][19][20] |

| ARF-AID | Co-expression of the ARF PB1 domain with the standard AID system | Suppresses basal degradation and can increase the rate of auxin-induced degradation. | Requires expression of an additional component. | [4] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the core mechanism and a typical experimental process, the following diagrams have been generated using the DOT language for Graphviz.

Caption: The auxin-inducible degron signaling pathway.

Caption: A typical experimental workflow for the AID system.

Experimental Protocols

The successful implementation of the AID system requires careful planning and execution of several key experimental steps. The following protocols provide a general framework that can be adapted to specific experimental systems.

Generation of a TIR1-Expressing Stable Cell Line

The first step is to generate a cell line that stably expresses the OsTIR1 protein.

Materials:

-

Host cell line of choice

-

Expression vector for OsTIR1 (e.g., pBABE-puro-OsTIR1-9xMyc)

-

Transfection reagent or electroporation system

-

Appropriate selection antibiotic (e.g., puromycin)

-

Cell culture medium and supplements

-

Antibody against the tag on OsTIR1 (e.g., anti-Myc) for validation

Protocol:

-

Transfection: Transfect the host cell line with the OsTIR1 expression vector using a method optimized for your cells.

-

Selection: 24-48 hours post-transfection, begin selection by adding the appropriate antibiotic to the culture medium. The concentration of the antibiotic should be determined beforehand by generating a kill curve for the parental cell line.

-

Expansion of Resistant Cells: Maintain the cells under selection pressure, replacing the medium every 2-3 days, until antibiotic-resistant colonies appear.

-

Clonal Isolation: Isolate individual resistant colonies using cloning cylinders or by limiting dilution and expand them into clonal populations.

-

Validation: Screen the clonal populations for OsTIR1 expression by Western blotting or immunofluorescence using an antibody against the tag on TIR1. Select a clone with robust and stable expression of TIR1 for subsequent experiments.

Endogenous Tagging of a Protein of Interest with the AID Degron using CRISPR/Cas9

To study the function of a protein at its endogenous expression level, it is preferable to tag the endogenous locus with the AID degron using CRISPR/Cas9-mediated homology-directed repair (HDR).[17][21][22]

Materials:

-

TIR1-expressing stable cell line

-

CRISPR/Cas9 expression vector (e.g., pX330)

-

Donor plasmid containing the AID tag sequence flanked by homology arms (~500-800 bp) corresponding to the genomic sequences upstream and downstream of the desired insertion site (typically at the C-terminus, just before the stop codon). The donor plasmid should also contain a selectable marker.

-

sgRNA design tool (e.g., Benchling, CHOPCHOP)

-

Oligonucleotides for sgRNA cloning

-

Genomic DNA extraction kit

-

PCR reagents and primers for genotyping

-

Antibody against the protein of interest for validation

Protocol:

-

sgRNA Design and Cloning: Design and clone an sgRNA targeting the genomic locus where the AID tag will be inserted (e.g., immediately upstream of the stop codon). Ensure the sgRNA targets a site close to the desired insertion point to maximize HDR efficiency.

-

Donor Plasmid Construction: Construct the donor plasmid containing the AID tag and a selection marker, flanked by the left and right homology arms. It is crucial to introduce silent mutations in the PAM sequence or the sgRNA seed region within the homology arms of the donor plasmid to prevent re-cutting by Cas9 after successful integration.

-

Co-transfection: Co-transfect the TIR1-expressing cells with the sgRNA/Cas9 expression plasmid and the donor plasmid.

-

Selection and Clonal Isolation: Apply the appropriate selection for the marker on the donor plasmid and isolate single-cell clones.

-

Genotyping and Validation: